Methyl 4-amino-3,5-dibromo-2-fluorobenzoate
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Overview
Description
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C8H6Br2FNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate typically involves the esterification of 4-amino-3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of nitro derivatives from amino groups.
Scientific Research Applications
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3,5-dibromo-2-fluorobenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific enzymes, thereby inhibiting their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3,5-dibromo-4-fluorobenzoate
- Methyl 5-amino-2-fluorobenzoate
- 2-amino-4-bromo-5-fluorobenzoic acid methyl ester
Uniqueness
Methyl 4-amino-3,5-dibromo-2-fluorobenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The combination of amino, bromo, and fluoro substituents makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-amino-3,5-dibromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOUSJSHLCNMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)Br)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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